

6-Methylflavone CAS 29976-75-8

physicochemical properties

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Compound of Interest

Compound Name: 6-Methylflavone

Cat. No.: B191877

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An In-depth Technical Guide to the Physicochemical Properties of **6-Methylflavone** (CAS 29976-75-8)

Introduction

6-Methylflavone, with the CAS Registry Number 29976-75-8, is a synthetic flavonoid derivative characterized by a flavone backbone with a methyl group substitution at the 6-position.[1] As a member of the flavonoid class, it is investigated for a variety of potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2] Notably, it has been identified as a positive allosteric modulator of GABAA receptors, suggesting potential applications in neuroscience and pharmacology.[1][3] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and insights into its mechanism of action, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Data

The fundamental physicochemical properties of **6-Methylflavone** are summarized below. This data is critical for its application in experimental settings, formulation development, and computational modeling.

Table 1: Core Physicochemical Properties of **6-Methylflavone**

Property	Value	Source(s)
CAS Number	29976-75-8	[4]
Molecular Formula	C ₁₆ H ₁₂ O ₂	[1]
Molecular Weight	236.27 g/mol	[2]
Appearance	White to beige crystalline solid or powder.	[2]
Melting Point	118-123 °C	[2]
Solubility	Water: Insoluble / Limited solubility.[1] DMSO: ≥40.4 mg/mL.[1] Ethanol: ≥35.2 mg/mL.[1] Acetone: Soluble.[1]	
Purity (Typical)	≥98% (by HPLC)	[2]
Storage	Store at 2-8°C.	[2]

Table 2: Computed Molecular Descriptors and Identifiers

Descriptor	Value	Source(s)
IUPAC Name	6-methyl-2-phenylchromen-4-one	[4]
InChI Key	NOQJBXPAMJLUSS-UHFFFAOYSA-N	[4]
Canonical SMILES	<chem>Cc1ccc2OC(=CC(=O)c2c1)c3ccccc3</chem>	[4]
XLogP3	3.9	
Topological Polar Surface Area	26.3 Å ²	
Hydrogen Bond Donor Count	0	
Hydrogen Bond Acceptor Count	2	
Rotatable Bond Count	1	

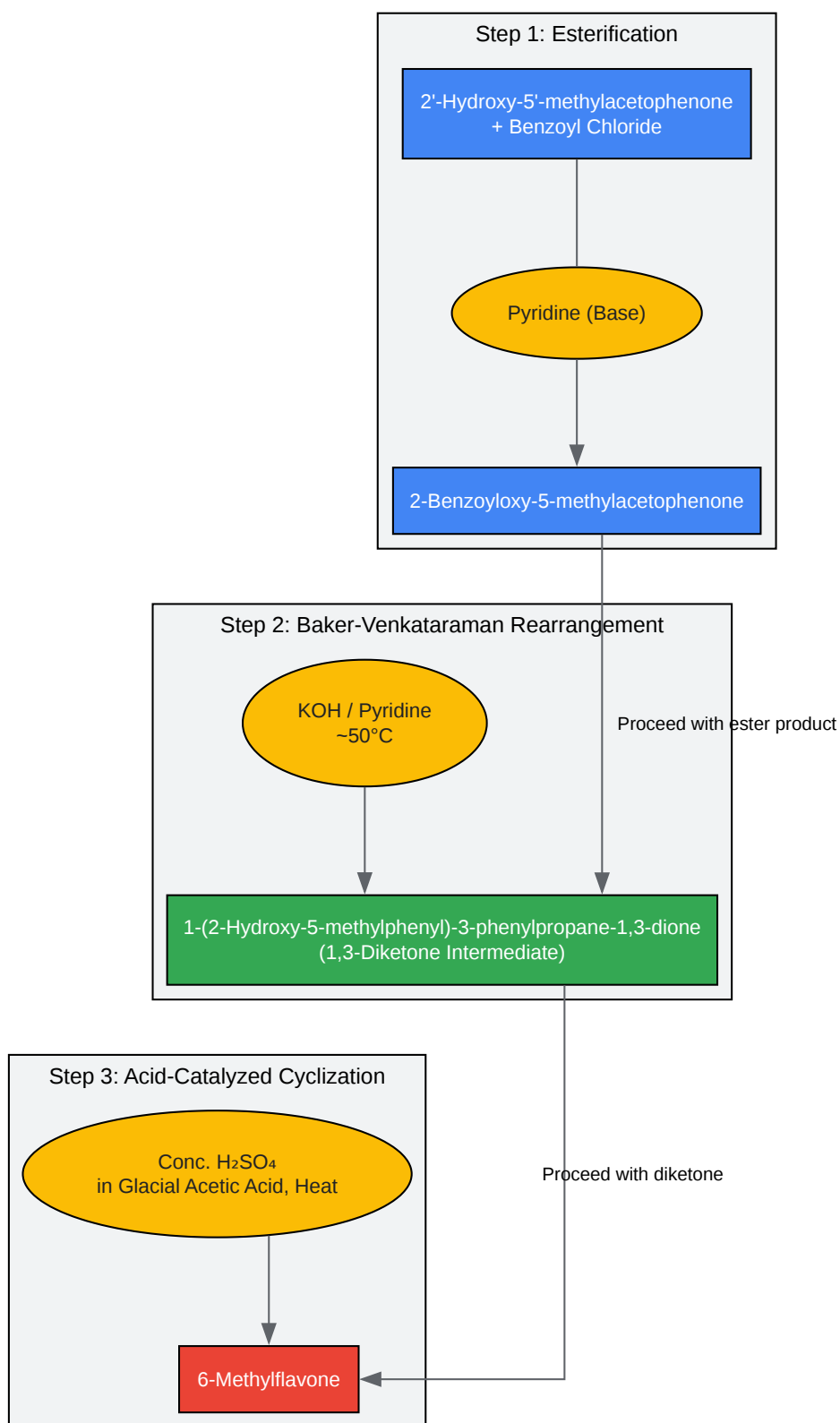
Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe standard protocols for the synthesis and characterization of **6-Methylflavone**.

Synthesis of 6-Methylflavone via Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a classical and reliable method for synthesizing flavones.[5][6] The process involves the conversion of a 2-hydroxyacetophenone to a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization.[5][7]

Workflow for Synthesis of 6-Methylflavone



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Workflow for **6-Methylflavone** synthesis.

Methodology:

- **Esterification:** Dissolve 2'-Hydroxy-5'-methylacetophenone in pyridine. Add benzoyl chloride to the solution. An exothermic reaction occurs. Allow the mixture to stand for 20-30 minutes. Pour the reaction mixture into dilute hydrochloric acid with ice to precipitate the ester product, 2-Benzoyloxy-5-methylacetophenone. Collect the solid by vacuum filtration and wash.^{[5][7]}
- **Rearrangement:** Dissolve the dried ester from the previous step in pyridine and add powdered potassium hydroxide (KOH). Heat the mixture to approximately 50°C for 20-30 minutes. The formation of a potassium salt of the diketone may be observed. Cool the mixture and acidify with aqueous acetic acid to precipitate the 1,3-diketone intermediate. Collect the solid by filtration.^[5]
- **Cyclodehydration:** Dissolve the crude 1,3-diketone intermediate in glacial acetic acid. Add a catalytic amount of concentrated sulfuric acid. Heat the mixture in a boiling water bath for approximately 1 hour. Pour the hot reaction mixture onto crushed ice. The final product, **6-Methylflavone**, will precipitate. Collect the crude product by vacuum filtration, wash with water until the filtrate is neutral, and recrystallize from a suitable solvent like ethanol to obtain the purified compound.^{[5][7]}

Determination of Melting Point

The melting point is a crucial indicator of purity. A sharp melting range (0.5-1.0°C) is characteristic of a pure compound.

Methodology (Capillary Method):

- **Sample Preparation:** Place a small amount of finely powdered, dry **6-Methylflavone** onto a clean, dry surface. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.^[8] Tap the sealed end of the tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.^{[8][9]}
- **Apparatus Setup:** Place the prepared capillary tube into the sample holder of a melting point apparatus (e.g., Mel-Temp or Thiele tube).
- **Measurement:**

- Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (118-123°C).[10]
- Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[10]
- Record the temperature (T_1) at which the first drop of liquid appears.[11]
- Record the temperature (T_2) at which the entire sample has completely melted into a clear liquid.[11]
- Reporting: The melting point is reported as the range from T_1 to T_2 . For a pure sample, this range should be narrow.

Determination of Water Solubility

As **6-Methylflavone** has limited water solubility, the Flask Method described in OECD Guideline 105 is appropriate.[12][13]

Methodology (Flask Method - OECD 105):

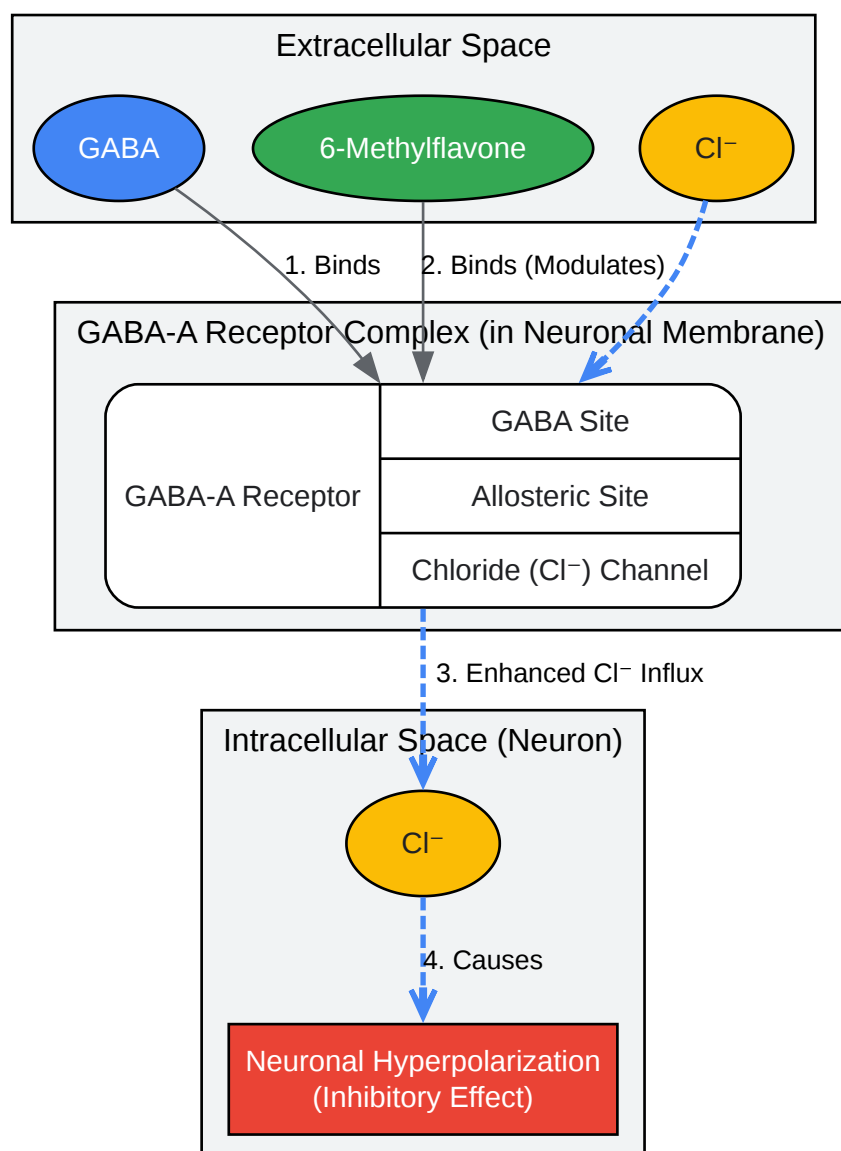
- Equilibration: An excess amount of **6-Methylflavone** is added to a flask containing high-purity water. The flask is sealed and agitated (e.g., in a shaker bath) at a constant, controlled temperature (e.g., 20 ± 0.5 °C) for a sufficient duration to reach equilibrium (typically 24-48 hours).[13][14]
- Phase Separation: After agitation, the mixture is allowed to stand at the same constant temperature to allow undissolved solid to settle. The saturated aqueous solution is then separated from the solid phase by centrifugation or filtration, ensuring no solid particles are carried over.[12]
- Quantification: The concentration of **6-Methylflavone** in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the chromophore in the flavone structure. [1][12]
- Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results. The final water solubility is reported as the average concentration.

Mechanism of Action & Signaling Pathway

6-Methylflavone is known to act on the central nervous system, specifically by modulating the function of γ -aminobutyric acid type A (GABAA) receptors.[3] These receptors are ligand-gated ion channels that mediate the majority of fast synaptic inhibition in the brain.

The primary mechanism of action for **6-Methylflavone** is as a positive allosteric modulator of the GABAA receptor.[1][3] This means it binds to a site on the receptor that is distinct from the GABA binding site. This binding event enhances the receptor's response to GABA. When GABA binds, the receptor's intrinsic chloride (Cl^-) channel opens, allowing Cl^- ions to flow into the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. **6-Methylflavone** potentiates this effect, leading to increased neuronal inhibition.

Importantly, its action is described as flumazenil-insensitive, indicating that it does not bind to the classical benzodiazepine site on the GABAA receptor.[3][15]



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Modulation of the GABA-A receptor by **6-Methylflavone**.

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